
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for research and development.
準備方法
The synthesis of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2-chlorobenzohydrazide can be reacted with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound, such as 2-chlorobenzenethiol, under basic conditions to form the thioether linkage.
Acylation: The final step involves the acylation of the thioether intermediate with phenylacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and electronic properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of their functions. The compound may also interfere with cellular pathways, such as signal transduction or metabolic processes, resulting in its observed biological effects.
類似化合物との比較
Similar compounds to 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide include:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has a thiadiazole ring instead of an oxadiazole ring and exhibits different chemical and biological properties.
2-(2-Chlorophenyl)-1,3,4-oxadiazole: This compound lacks the thioether and phenylacetamide groups, resulting in different reactivity and applications.
N-Phenyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thioacetamide: This compound has a phenyl group instead of a chlorophenyl group, leading to variations in its chemical behavior and biological activity.
特性
分子式 |
C16H12ClN3O2S |
|---|---|
分子量 |
345.8 g/mol |
IUPAC名 |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H12ClN3O2S/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)23-10-14(21)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) |
InChIキー |
FTBDVVROUWSPFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


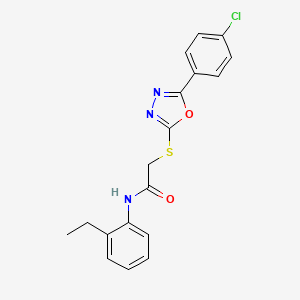




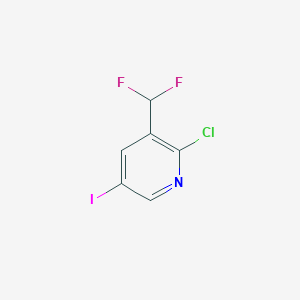
![6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782020.png)
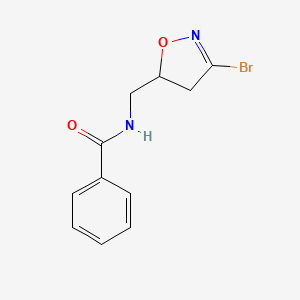

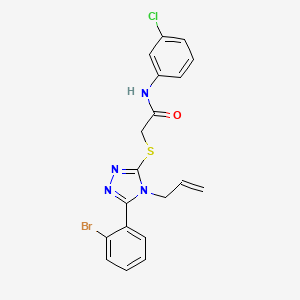
![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)
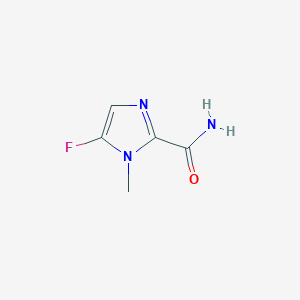
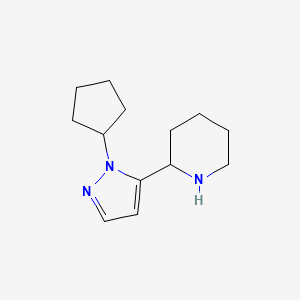
![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)
